molecular formula C18H19N5O B255197 N-[(Z)-(4-morpholin-4-ylphenyl)methylideneamino]-1H-benzimidazol-2-amine

N-[(Z)-(4-morpholin-4-ylphenyl)methylideneamino]-1H-benzimidazol-2-amine

Cat. No. B255197
M. Wt: 321.4 g/mol
InChI Key: MSFTUFAPLCOSMM-UYRXBGFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(Z)-(4-morpholin-4-ylphenyl)methylideneamino]-1H-benzimidazol-2-amine is a chemical compound that has been widely studied for its potential applications in scientific research. It is a benzimidazole derivative that has been synthesized using various methods, and its mechanism of action has been investigated extensively.

Mechanism of Action

The mechanism of action of N-[(Z)-(4-morpholin-4-ylphenyl)methylideneamino]-1H-benzimidazol-2-amine is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins involved in inflammation and cancer cell growth. The compound has also been shown to induce apoptosis in cancer cells by activating certain pathways.
Biochemical and Physiological Effects:
N-[(Z)-(4-morpholin-4-ylphenyl)methylideneamino]-1H-benzimidazol-2-amine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and reduce oxidative stress. The compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been shown to have a protective effect on the liver and kidneys.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(Z)-(4-morpholin-4-ylphenyl)methylideneamino]-1H-benzimidazol-2-amine in lab experiments is its potential use in the treatment of inflammatory diseases and cancer. The compound has been shown to have anti-inflammatory and anticancer properties, making it a promising candidate for further research. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of N-[(Z)-(4-morpholin-4-ylphenyl)methylideneamino]-1H-benzimidazol-2-amine. One direction is the investigation of its potential use in the treatment of inflammatory diseases and cancer. Further studies are needed to determine the optimal dosage and administration of the compound. Another direction is the investigation of its mechanism of action, which is not fully understood. Additionally, more research is needed to determine the safety and toxicity of the compound in humans.

Synthesis Methods

N-[(Z)-(4-morpholin-4-ylphenyl)methylideneamino]-1H-benzimidazol-2-amine has been synthesized using several methods, including the reaction of 4-morpholin-4-ylbenzaldehyde with 1H-benzimidazole-2-amine in the presence of a catalyst. Another method involves the reaction of 4-morpholin-4-ylbenzaldehyde with 1H-benzimidazole-2-amine in the presence of a strong base. The yield of the compound varies depending on the method used.

Scientific Research Applications

N-[(Z)-(4-morpholin-4-ylphenyl)methylideneamino]-1H-benzimidazol-2-amine has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. The compound has been investigated for its ability to inhibit the growth of cancer cells and induce apoptosis. It has also been studied for its potential use in the treatment of inflammatory diseases.

properties

Product Name

N-[(Z)-(4-morpholin-4-ylphenyl)methylideneamino]-1H-benzimidazol-2-amine

Molecular Formula

C18H19N5O

Molecular Weight

321.4 g/mol

IUPAC Name

N-[(Z)-(4-morpholin-4-ylphenyl)methylideneamino]-1H-benzimidazol-2-amine

InChI

InChI=1S/C18H19N5O/c1-2-4-17-16(3-1)20-18(21-17)22-19-13-14-5-7-15(8-6-14)23-9-11-24-12-10-23/h1-8,13H,9-12H2,(H2,20,21,22)/b19-13-

InChI Key

MSFTUFAPLCOSMM-UYRXBGFRSA-N

Isomeric SMILES

C1COCCN1C2=CC=C(C=C2)/C=N\NC3=NC4=CC=CC=C4N3

SMILES

C1COCCN1C2=CC=C(C=C2)C=NNC3=NC4=CC=CC=C4N3

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C=NNC3=NC4=CC=CC=C4N3

Origin of Product

United States

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